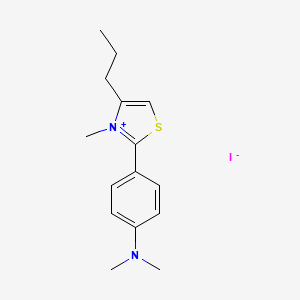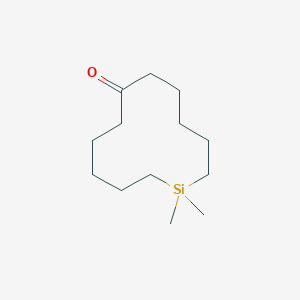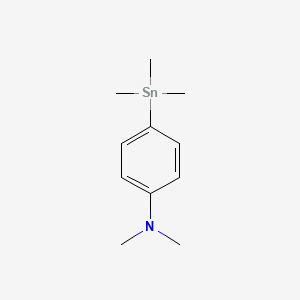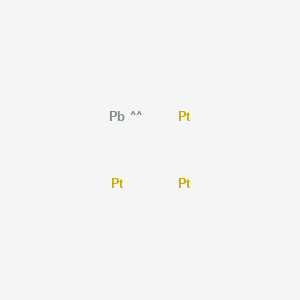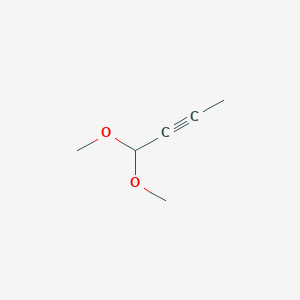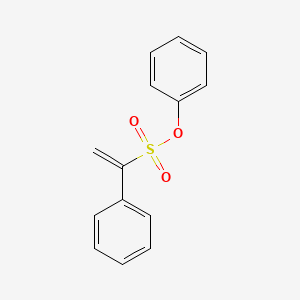
Phenyl 1-phenylethene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 1-phenylethene-1-sulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of a phenyl group attached to an ethene sulfonate moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl 1-phenylethene-1-sulfonate can be synthesized through various methods. One common approach involves the reaction of sodium benzenesulfinate with phenyl acetylene in the presence of anhydrous ferric chloride and dipotassium peroxodisulfate in water . This method yields phenyl sulfonylacetophenone, which can be further processed to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 1-phenylethene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents like bromine, chlorine, or sulfuric acid are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced sulfonates, and substituted aromatic compounds. The specific products depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
Phenyl 1-phenylethene-1-sulfonate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of phenyl 1-phenylethene-1-sulfonate involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The sulfonate group can participate in various chemical pathways, influencing the reactivity and stability of the compound. The specific molecular targets and pathways depend on the context of its application .
Vergleich Mit ähnlichen Verbindungen
Phenyl 1-phenylethene-1-sulfonate can be compared with other sulfonate compounds such as:
Phenyl sulfonylacetophenone: Similar in structure but differs in reactivity and applications.
Phenyl ethenesulfonate: Shares the sulfonate group but has different substituents, leading to varied chemical behavior.
Eigenschaften
CAS-Nummer |
13719-31-8 |
|---|---|
Molekularformel |
C14H12O3S |
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
phenyl 1-phenylethenesulfonate |
InChI |
InChI=1S/C14H12O3S/c1-12(13-8-4-2-5-9-13)18(15,16)17-14-10-6-3-7-11-14/h2-11H,1H2 |
InChI-Schlüssel |
MKSPOZXKBFUOII-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=CC=C1)S(=O)(=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


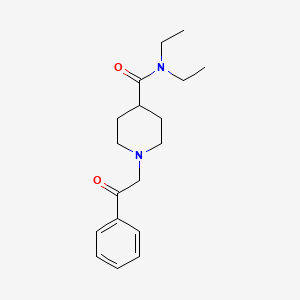
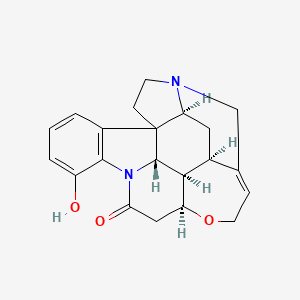


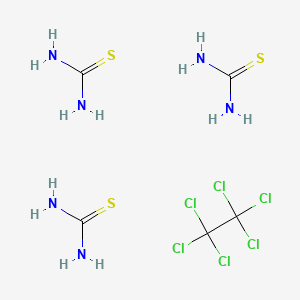
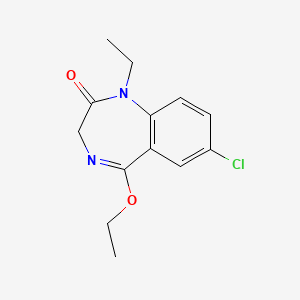
![Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate](/img/structure/B14714706.png)

